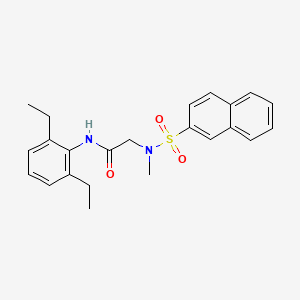

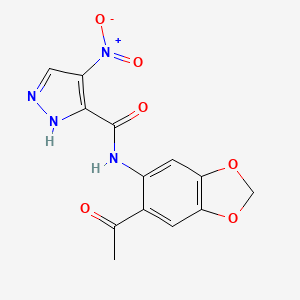

![molecular formula C16H24N2O3S B4625411 1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)

1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine

Descripción general

Descripción

1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is a potent and selective inhibitor of the phosphodiesterase 5 (PDE5) enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This compound has been extensively studied for its potential use in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

Aplicaciones Científicas De Investigación

Development of Adenosine A2B Receptor Antagonists

Research has led to the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds, including variants such as PSB-09120 and PSB-0788, have shown subnanomolar affinity and high selectivity for the A2B receptor. Another derivative, PSB-603, was specifically developed as an A2B-specific antagonist with virtually no affinity for other adenosine receptor subtypes. These compounds demonstrate the utility of the piperazine sulfonyl motif in targeting specific receptors, providing a basis for the development of selective receptor antagonists in therapeutic research (Borrmann et al., 2009).

Antibacterial Activities

Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to exhibit antibacterial activities. The synthesis involved connecting 1,3,4-thiadiazol with N-substituted piperazine, leading to compounds with significant antibacterial efficacy against various pathogens. This research highlights the potential of piperazine derivatives in the development of new antibacterial agents (Wu Qi, 2014).

Synthesis and Characterization of Sulfonamide-1,2,3-Triazole Derivatives

The synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, linked to a 4-substituted piperazine, has shown moderate to good antiproliferative activity against various cancer cell lines. This work demonstrates the application of piperazine derivatives in the development of antitumor agents, providing a foundation for future research in cancer therapy (Fu et al., 2017).

Enzyme Inhibitory Activity and Therapeutic Potential

Studies on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have demonstrated significant enzyme inhibitory activity, with potential implications for therapeutic applications. These compounds have shown excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in the development of treatments for diseases such as Alzheimer's (Hussain et al., 2017).

Antimicrobial Activity of Piperazine Derivatives

The synthesis of novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety has revealed antimicrobial activity. These compounds were synthesized through the condensation reaction of N-Acetyl Sulfanilyl chloride and sodium phenates, followed by further reactions to yield piperazine derivatives with promising antimicrobial properties (Patel et al., 2004).

Propiedades

IUPAC Name |

1-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-13(2)15-5-7-16(8-6-15)22(20,21)18-11-9-17(10-12-18)14(3)19/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZRRYYZYJECAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

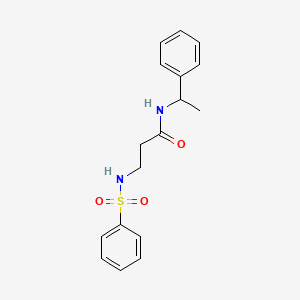

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625338.png)

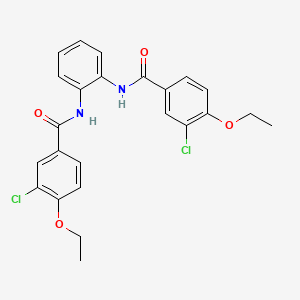

![N-(2-bromophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4625367.png)

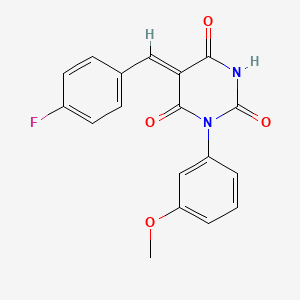

![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)

![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)

![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)

![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)

![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)